molecular formula C12H15ClFN3 B2533714 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride CAS No. 2411220-61-4

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2533714
CAS No.: 2411220-61-4
M. Wt: 255.72
InChI Key: CTHKFCJQBXEHHL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds are characterized by the presence of a pyrazole ring substituted with a phenyl group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution of the phenyl group:

    Formation of the ethanamine side chain: This step involves the alkylation of the pyrazole ring with an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the nitro group back to an amine or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving phenylpyrazoles.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine
  • 2-(4-Bromophenyl)-1-(2-methylpyrazol-3-yl)ethanamine
  • 2-(4-Methylphenyl)-1-(2-methylpyrazol-3-yl)ethanamine

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride can significantly influence its chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-16-12(6-7-15-16)11(14)8-9-2-4-10(13)5-3-9;/h2-7,11H,8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJTWWUCNNYPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(CC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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